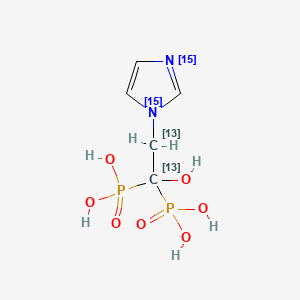

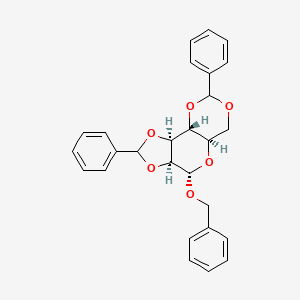

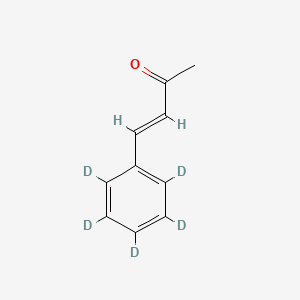

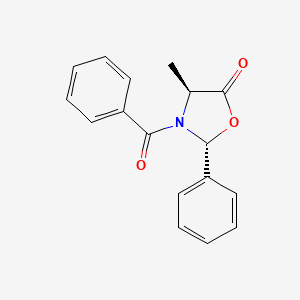

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves stereoselective processes, utilizing precursors like alpha-d-lyxofuranosyl phenyl sulfone or benzylidene ketones. These methods demonstrate the versatility of oxazolidinones in asymmetric synthesis and the potential to derive variously substituted compounds through different synthetic routes (Wee & Mcleod, 2003); (Tanaka et al., 1994).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of oxazolidinone derivatives. For instance, structures of certain derivatives have been characterized to understand the stereochemistry and molecular conformations, providing insights into the 3-dimensional arrangement of atoms within these molecules (Abell et al., 1996).

Chemical Reactions and Properties

Oxazolidinones undergo various chemical reactions, including alkylation, cycloaddition, and rearrangement, demonstrating their reactivity and versatility in organic synthesis. These reactions allow for the construction of complex molecules with high diastereoselectivity and can lead to the synthesis of amino acids and other biologically relevant compounds (Pałasz, 2005); (Tiecco et al., 2004).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different chemical environments and applications. These properties are often determined through experimental analysis and contribute to the compound's utility in synthesis and material science (Dungan et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability of oxazolidinone derivatives, are influenced by their molecular structure. Their ability to participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, highlights the importance of oxazolidinones in organic chemistry and synthesis (Coe et al., 2003).

科学的研究の応用

1. Diastereoselective Synthesis

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has been utilized in the diastereoselective synthesis of complex molecules. For instance, Abell et al. (1996) studied the alkylation of a similar oxazolidinone, leading to high diastereoselectivity and further hydrolysis to yield specific acids (Abell, Taylor, & Oldham, 1996). Similarly, Seebach and Fadel (1985) utilized oxazolidinones in the α-alkylation process, emphasizing the preservation of chirality in the process (Seebach & Fadel, 1985).

2. Asymmetric Synthesis

The compound is essential in the asymmetric synthesis of various molecules. Hwang and Erhan (2001) demonstrated the use of chiral oxazolidinone carboximides for the highly selective synthesis of 2-hydroxy fatty acid methyl esters, highlighting the high enantiomeric excesses achieved (Hwang & Erhan, 2001).

3. Synthesis of Amino Acids

Oxazolidinones, including (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, are used in synthesizing non-proteinogenic amino acids. Wee and McLeod (2003) demonstrated the conversion of an oxazolidinone derivative into a non-proteinogenic amino acid with significant stereoselectivity (Wee & McLeod, 2003).

4. Stereoselective Transformations

The ability of oxazolidinones to participate in stereoselective transformations is well-documented. Bensa et al. (2008) explored the synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents, leading to tertiary carboxylic amide products useful for further stereoselective transformations (Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008).

5. Preparation of β2-Amino Acids

Oxazolidinones are instrumental in preparing β2-amino acids. Constanze et al. (2008) reported the preparation of a β2-amino acid using an oxazolidinone derivative, demonstrating the compound's utility in synthesizing complex amino acids (Constanze, Müller‐Hartwieg, Vecchia, Meyer, Beck, & Seebach, 2008).

特性

IUPAC Name |

(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-BLLLJJGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)